3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF3O5/c1-9(23)25-10-6-7-11-14(8-10)27-17(18(20,21)22)16(15(11)24)26-13-5-3-2-4-12(13)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJKSLPUWOBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic molecule belonging to the class of chromenone derivatives. Its structure features a chromenone core with a bromophenoxy group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound based on existing literature, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₃BrF₃NO₄. The presence of the bromine and trifluoromethyl groups significantly affects the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The bromophenoxy and trifluoromethyl groups enhance binding affinity to various enzymes. For instance, compounds with similar structures have shown inhibition against cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2) .
- Antioxidant Activity : The chromenone structure is associated with free radical scavenging capabilities, which may contribute to neuroprotective effects in cellular models .
- Interaction with Nucleic Acids : The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially affecting gene expression and protein synthesis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant biological activities. For example:
- Cholinesterase Inhibition : Compounds structurally related to this compound have been shown to inhibit AChE with IC₅₀ values ranging from 5.4 μM to 19.2 μM .
- Cytotoxicity : Some derivatives were evaluated against cancer cell lines such as MCF-7, showing varying degrees of cytotoxicity, which suggests potential anticancer properties .
Case Studies
- Neuroprotective Effects : A study highlighted that similar compounds could reduce β-amyloid aggregation, a hallmark of Alzheimer's disease, indicating that this compound may possess neuroprotective properties through modulation of amyloid pathways .
- Anti-inflammatory Activity : Research has indicated that chromenone derivatives can exhibit anti-inflammatory effects by inhibiting COX enzymes involved in the inflammatory response .
Comparative Table of Biological Activities
| Compound | Target Enzyme | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| 3b | AChE | 10.4 | Moderate inhibitor |
| 3e | BChE | 9.9 | Moderate inhibitor |
| 3f | COX-2 | N/A | Anti-inflammatory |
| 3g | LOX | N/A | Antioxidant |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs and their substituent differences are summarized in Table 1 .
Key Observations :
- 3-Position: Bromophenoxy (target) vs. fluorophenyl, chlorophenyl, or methoxyphenoxy in analogs. Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions and steric effects compared to chlorine or fluorine .
- 2-Position: The trifluoromethyl group (target and most analogs) is a strong electron-withdrawing group, stabilizing the chromenone core and influencing π-π stacking in molecular interactions .
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry (Table 2 ) highlights differences in molecular size/shape:
| Compound | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| Target Compound | [M+H]+ | 182.9 | |
| 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate | [M+H]+ | 180.1 |
The target’s slightly larger CCS (182.9 vs. 180.1 Ų) suggests that the bromophenoxy group increases molecular bulk compared to phenyl substituents .
Q & A
Q. What are the recommended synthetic routes for 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?
The compound can be synthesized via nucleophilic substitution or alkylation reactions. A validated method involves reacting a precursor chromenone derivative (e.g., 6-amino-2-(trifluoromethyl)-4H-chromen-4-one) with 2-bromophenol in the presence of a base (K₂CO₃ or NaH) and a polar aprotic solvent (acetonitrile or 1,4-dioxane) under inert conditions (N₂ atmosphere). Reaction progress should be monitored via TLC, and purification achieved through column chromatography .
Q. Key Reaction Conditions Table
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Bromophenol | Acetonitrile | K₂CO₃ | RT | ~60-70 |
| Alkyl halide derivatives | 1,4-Dioxane | NaH | Reflux | ~50-65 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., trifluoromethyl at C2 causes deshielding). The 2-bromophenoxy group shows distinct aromatic splitting patterns.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~475.0).
- Crystallography :
Q. How is the compound screened for initial biological activity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Enzyme inhibition : Test against targets like shikimate dehydrogenase (SDH) or kinases using fluorometric assays. IC₅₀ values are calculated via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Note : Replace substituents systematically and compare activity via dose-response assays. Use X-ray crystallography to map binding interactions .
Q. How can computational modeling enhance the design of derivatives?
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., SDH or PPARγ). The trifluoromethyl group shows strong hydrophobic interactions in docking simulations.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC₅₀ values .
Q. Example Workflow :
Dock derivatives into SDH active site (PDB: 3NVC).
Prioritize candidates with ΔG < −8 kcal/mol.
Synthesize top 3 candidates for in vitro validation.
Q. How are crystallographic data contradictions resolved during refinement?
Q. How to address discrepancies in biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., HeLa from ATCC) and controls (e.g., curcumin for SDH inhibition).
- Control variables :
- Serum concentration in media (e.g., 10% FBS vs. serum-free).
- Incubation time (24–72 h impacts IC₅₀ due to metabolic degradation).
- Mechanistic studies : Confirm target engagement via Western blot (e.g., SDH expression levels) .
Q. Table 1: Comparison of Crystallographic Parameters
| Compound | Space Group | R1/wR2 (%) | Key Interactions (Å) | Refinement Software |
|---|---|---|---|---|
| Chromen-bromophenoxy analog | P2₁/c | 4.1/10.2 | Br···O (3.0) | SHELXL-2018 |
| Trifluoromethyl-chromen | P1 | 3.8/9.7 | F···H (2.8) | SHELXL-2016 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
